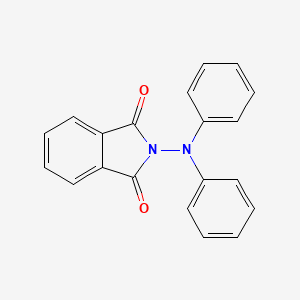

2-(N-phenylanilino)isoindole-1,3-dione

Description

2-(N-Phenylanilino)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a heterocyclic compound characterized by a fused bicyclic structure with two ketone groups. The compound’s core structure allows for versatile functionalization, enabling applications in polymer synthesis, pharmaceuticals, and agrochemicals. Notably, isoindole-1,3-dione derivatives often exhibit biological activity, including herbicidal and antimicrobial properties, depending on substituent groups .

Properties

IUPAC Name |

2-(N-phenylanilino)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-19-17-13-7-8-14-18(17)20(24)22(19)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJOOTXWBWFNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287180 | |

| Record name | MLS002667274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-93-8 | |

| Record name | MLS002667274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002667274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-phenylanilino)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .

Industrial Production Methods: Industrial production of this compound often utilizes solventless conditions to adhere to green chemistry principles. Simple heating and relatively quick reactions are employed, followed by purification using environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions: 2-(N-phenylanilino)isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a nucleophile.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

2-(N-phenylanilino)isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-phenylanilino)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, suggesting its potential application as an antipsychotic agent. Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity : Chloro, nitro, and fluoro substituents at para/meta positions (e.g., compounds in ) exhibit high yields (>75%), whereas bulky groups (e.g., bromo-indolylpropyl ) reduce yields due to steric hindrance.

Synthetic Routes: Most derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, 2-[(arylaminomethyl)] derivatives are formed using hydroxymethylphthalimide and aryl amines under mild conditions .

Table 2: Physicochemical and Functional Comparison

Key Findings:

Thermal Stability : Chlorinated derivatives (e.g., 3-chloro-N-phenyl-phthalimide ) are preferred in polymer synthesis due to their stability.

Spectroscopic Characterization : All compounds in were validated via IR and UV spectroscopy, confirming imide carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.